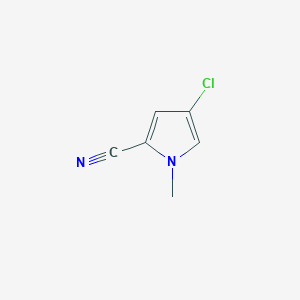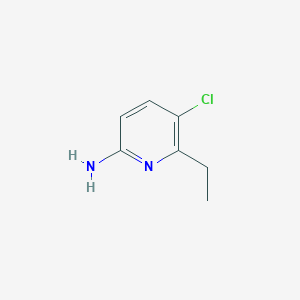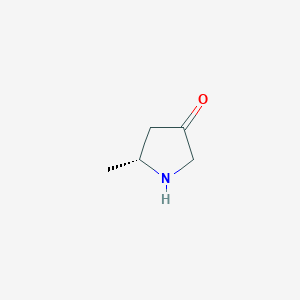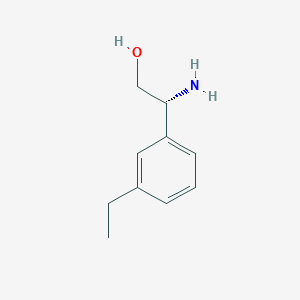
(r)-2-Amino-2-(3-ethylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(3-ethylphenyl)ethan-1-ol is a chiral amino alcohol with a specific stereochemistry. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 3-ethylphenyl substituent. The (2R) configuration indicates the specific spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(3-ethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with the appropriate substituted benzene derivative, such as 3-ethylbenzaldehyde.
Formation of Amino Alcohol: The key step involves the addition of an amino group and a hydroxyl group to the ethan-1-ol backbone. This can be achieved through various methods, including reductive amination or asymmetric synthesis using chiral catalysts.
Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as chromatography or crystallization may be employed.
Industrial Production Methods: In an industrial setting, the production of (2R)-2-amino-2-(3-ethylphenyl)ethan-1-ol may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions and catalysts to maximize yield and purity.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired enantiomer.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Amino-2-(3-ethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.
Scientific Research Applications
(2R)-2-Amino-2-(3-ethylphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-ethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
(2S)-2-Amino-2-(3-ethylphenyl)ethan-1-ol: The enantiomer of the compound with the (2S) configuration.
2-Amino-2-phenylethanol: A similar compound without the ethyl substituent on the phenyl ring.
2-Amino-2-(4-methylphenyl)ethan-1-ol: A compound with a methyl substituent instead of an ethyl group.
Uniqueness: (2R)-2-Amino-2-(3-ethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the 3-ethylphenyl substituent, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-2-8-4-3-5-9(6-8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1 |
InChI Key |
XHZVSUGGIXSYDS-JTQLQIEISA-N |
Isomeric SMILES |
CCC1=CC(=CC=C1)[C@H](CO)N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)


![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)
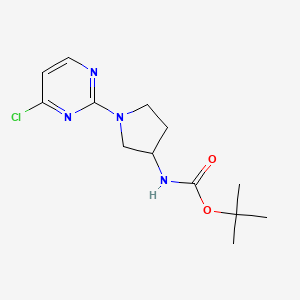
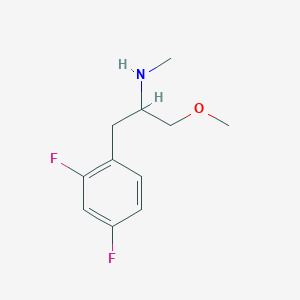
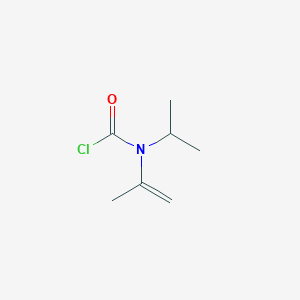
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)
